tert-Butyl (2-chloroacetyl)carbamate

Beschreibung

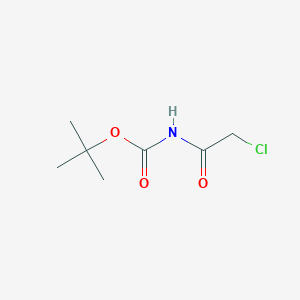

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPCHPGANCQUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of Tert Butyl 2 Chloroacetyl Carbamate

Direct N-Boc Protection of Chloroacetamide Derivatives

Direct N-Boc protection of chloroacetamide is a primary strategy for synthesizing tert-Butyl (2-chloroacetyl)carbamate. This involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of a chloroacetamide moiety.

Reaction of Chloroacetyl Chloride with tert-Butyl Carbamate (B1207046) Precursors

One of the foundational methods for this synthesis involves the reaction between chloroacetyl chloride and a suitable tert-butyl carbamate precursor. This reaction is a direct and often high-yielding approach to the target molecule.

Application of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in N-Acylation Reactions

Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for the introduction of the Boc protecting group onto amines. youtube.com In the synthesis of this compound, Boc₂O reacts with 2-chloroacetamide (B119443) in the presence of a base. This method is favored for its mild reaction conditions and the formation of clean byproducts. A typical procedure involves dissolving the enamide and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent, followed by the dropwise addition of Boc₂O. rsc.org The reaction is generally monitored by thin-layer chromatography (TLC) and quenched with water upon completion. rsc.org

Table 1: N-Boc Protection Reaction using Boc₂O

| Reactant | Reagent | Catalyst | Solvent | Condition |

| Enamide | Boc₂O (1.5 equiv) | DMAP (10 mol%) | CH₃CN | Room Temperature |

Catalytic Approaches in Boc Protection for Chloroacetylamine Moieties

Catalysis plays a crucial role in enhancing the efficiency and selectivity of N-Boc protection reactions. Various catalytic systems, including organocatalysts and metal-based catalysts, have been developed for this purpose.

Organocatalysis offers a metal-free alternative for N-Boc protection. Catalysts such as 4-dimethylaminopyridine (DMAP) are effective in promoting the reaction between chloroacetamide and Boc₂O. rsc.org The use of organocatalysts aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metals.

Metal catalysts have been extensively explored for carbamate synthesis. For instance, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds efficiently to yield the corresponding carbamates. organic-chemistry.org This method demonstrates broad functional-group tolerance. organic-chemistry.org Additionally, metal carbamato complexes, formed from the reaction of carbon dioxide with amines in the presence of a metal center, are significant in various catalytic processes. mdpi.com Copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals also provides a mild and environmentally friendly route to carbamates. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Carbamate Synthesis

| Catalyst System | Reactants | Product | Key Features |

| Dibutyltin maleate | Primary/Secondary Alcohols, Phenyl Carbamate | Carbamates | Mild conditions, broad functional-group tolerance. organic-chemistry.org |

| Copper Catalyst | Amines, Carbazates | Carbamates | Environmentally friendly, wide range of amine compatibility. organic-chemistry.org |

In line with the growing emphasis on sustainable chemistry, solvent-free and green chemistry approaches for N-protection have gained considerable attention. researchgate.net The direct synthesis of carbamates from carbon dioxide, amines, and alcohols using basic catalysts is a notable example. psu.edursc.org This method is advantageous as it utilizes CO₂, a non-toxic and abundant C1 source, and can be performed under mild conditions, sometimes even without a dehydrating agent. psu.edursc.org

Alternative Synthetic Routes to α-Chloroacetyl Carbamates

Traditional methods for the synthesis of α-chloroacetyl carbamates often involve the acylation of a carbamate with chloroacetyl chloride or a related activated carboxylic acid derivative. However, alternative routes are continually being explored to improve efficiency, selectivity, and environmental compatibility.

Radical Hydrochlorination Strategies

Radical-mediated reactions offer a powerful alternative for the formation of carbon-halogen bonds. In the context of synthesizing α-chloroacetyl carbamates, a hypothetical route could involve the radical hydrochlorination of a vinyl carbamate precursor. While direct examples for vinyl carbamates are not extensively documented, the principles can be inferred from related transformations involving vinyl radicals. researchgate.netrsc.org

The general mechanism would likely involve the initiation of a radical chain process, where a chlorine radical adds to the double bond of the vinyl carbamate. The resulting carbon-centered radical would then abstract a hydrogen atom from a suitable donor to yield the final product.

Key steps in a hypothetical radical hydrochlorination of a vinyl carbamate:

Initiation: Generation of chlorine radicals, often through photolysis or the use of a radical initiator.

Propagation:

Addition of a chlorine radical to the vinyl carbamate to form a carbon-centered radical intermediate.

Hydrogen atom abstraction by the carbon-centered radical from a hydrogen source (e.g., HCl) to form the α-chloroacetyl carbamate and regenerate a chlorine radical.

Termination: Combination of radical species to terminate the chain reaction.

Challenges in such a strategy include controlling the regioselectivity of the chlorine radical addition and preventing side reactions such as polymerization. The stability and reactivity of the vinyl radical intermediate would be crucial factors in the success of this approach. rsc.org

Functionalization of Pre-existing Carbamate Scaffolds

A more conventional and widely applicable approach involves the functionalization of a pre-existing carbamate. This method relies on the acylation of the nitrogen atom of a carbamate with a chloroacetyl group. A prime example is the synthesis of compounds like tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate, which incorporates the chloroacetyl carbamate motif. nih.gov

The synthesis typically proceeds via the reaction of a primary or secondary amine with chloroacetyl chloride, followed by protection of the resulting amide with a tert-butoxycarbonyl (Boc) group, or by chloroacetylation of a Boc-protected amine.

General Reaction Scheme:

Route A: Chloroacetylation of an amine followed by Boc protection.

R-NH₂ + ClCOCH₂Cl → R-NHCOCH₂Cl

R-NHCOCH₂Cl + (Boc)₂O → R-N(Boc)COCH₂Cl

Route B: Chloroacetylation of a Boc-protected amine.

R-NH₂ + (Boc)₂O → R-NHBoc

R-NHBoc + ClCOCH₂Cl → R-N(Boc)COCH₂Cl

This approach is highly versatile and allows for the introduction of the chloroacetyl group onto a wide variety of carbamate-containing molecules. The reaction conditions are generally mild, and the starting materials are readily available.

Mechanochemical Synthesis of Related Amide Structures

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. vanderbilt.edu This technique, often employing ball milling or grinding, can lead to shorter reaction times, higher yields, and reduced solvent waste. rsc.org

While the direct mechanochemical synthesis of this compound has not been specifically reported, the formation of amide bonds through mechanochemical methods is well-established. researchgate.net This suggests the feasibility of synthesizing related α-haloacetamide structures through this approach. The reaction would typically involve the milling of a suitable amine or carbamate with a chloroacetylating agent, potentially in the presence of a catalyst or grinding auxiliary.

| Parameter | Description |

| Reactants | Amine/Carbamate, Chloroacetylating agent |

| Technique | Ball milling, Grinding |

| Advantages | Solvent-free, potentially faster reaction rates, high reproducibility with robotic systems. rsc.org |

| Potential | Applicable to the synthesis of various haloacetamides. nih.govnih.gov |

This solvent-free approach is particularly attractive for its environmental benefits and potential for scalability.

Stereoselective Synthesis of α-Chloroamides (General Context)

The introduction of a chlorine atom at the α-position of an amide can create a stereocenter. The development of stereoselective methods to control the configuration of this center is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Enantioselective Chlorination Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of α-chloroamides, this can be achieved through various catalytic strategies. One cutting-edge approach involves photoenzymatic catalysis. nih.gov

A study has demonstrated the use of an engineered flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes to produce enantioenriched α-chloroamides. nih.gov This method offers high yields and excellent enantioselectivity.

Key Features of the Photoenzymatic Approach:

| Feature | Description |

| Catalyst | Engineered "ene"-reductase |

| Reactants | α,α-dichloroamide, alkene |

| Mechanism | Radical-mediated coupling initiated by light |

| Outcome | High enantiomeric excess of the α-chloroamide product |

The high degree of stereocontrol is attributed to the precise orientation of the substrates within the enzyme's active site. nih.gov This methodology represents a significant advancement in the asymmetric synthesis of this important class of compounds.

Diastereoselective Approaches to α-Chloro Amide Formation

Diastereoselective synthesis focuses on controlling the formation of a specific diastereomer when a molecule has multiple stereocenters. For α-chloro amides that already contain a chiral center, the introduction of the α-chloro stereocenter can lead to the formation of diastereomers.

Approaches to control this diastereoselectivity include:

Substrate Control: The existing stereocenter in the starting material can influence the stereochemical outcome of the chlorination reaction. The steric and electronic properties of the substrate can direct the incoming chlorine atom to a specific face of the molecule.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the starting material to direct the chlorination step. After the reaction, the auxiliary is removed, leaving the desired diastereomer of the α-chloro amide.

Reagent Control: The use of a chiral chlorinating agent can lead to the preferential formation of one diastereomer.

The photoenzymatic method described earlier can also be applied to achieve high diastereoselectivity by carefully selecting the prochiral alkene and the α,α-dichloroamide substrates. nih.gov The enzyme's ability to control the spatial arrangement of the reactants is key to achieving high levels of both enantio- and diastereoselectivity.

Scale-Up Considerations and Process Optimization in Synthesis

The transition of the synthesis of this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. Process optimization focuses on refining reaction conditions and procedures to maximize yield and purity while minimizing waste, energy consumption, and operational time. The industrial synthesis is conceptually approached as a two-stage process: the formation of a tert-butyl carbamate precursor, followed by its N-acylation with a chloroacetyl group.

Key areas for scale-up and optimization include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal residence time in the reactor. The N-acylation step is typically exothermic, requiring robust thermal management systems to prevent runaway reactions and the formation of impurities. Heat flow calorimetry studies are essential during process development to quantify the heat of reaction and design appropriate cooling systems for large reactors.

Reagent and Solvent Selection: On a large scale, the choice of reagents is dictated by cost, availability, safety, and efficiency. For the chloroacetylation step, chloroacetyl chloride is a common reagent due to its high reactivity. However, its corrosive nature and the formation of hydrochloric acid as a byproduct require specialized equipment and careful handling. An alternative could be the use of chloroacetic anhydride (B1165640) with a catalyst, which might offer a different safety and reactivity profile.

The selection of a solvent is critical. An ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, facilitate product isolation, and have a low environmental impact. For the N-acylation of carbamates, aprotic solvents are generally preferred. Optimization studies often compare various solvents to find the best balance between reaction performance and ease of handling and recovery on a large scale.

Catalyst and Base Optimization: The N-acylation of carbamates is often facilitated by a base to neutralize the acid byproduct (e.g., HCl) and to activate the carbamate nitrogen. semanticscholar.org The choice and amount of base are critical optimization parameters.

| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |

| Base | Triethylamine (B128534) | Pyridine (B92270) | Sodium Carbonate | Triethylamine often provides a good balance of reactivity and ease of removal. Pyridine can be more effective but is also more toxic. Inorganic bases like Sodium Carbonate may be cheaper but can lead to heterogeneous mixtures, complicating stirring and workup. |

| Base Stoichiometry | 1.1 eq | 1.5 eq | 2.0 eq | Using a slight excess (1.1 eq) is often sufficient to drive the reaction to completion. Higher equivalents can increase costs and complicate purification without significantly improving yield. |

| Catalyst | None | DMAP (0.1 eq) | ZnCl₂ (0.1 eq) | Lewis acids like ZnCl₂ can catalyze the N-acylation under specific conditions. semanticscholar.org 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst but adds to the cost and regulatory burden. |

Process Control and Monitoring: Implementing real-time process analytical technology (PAT) can significantly improve control over the reaction on a large scale. For instance, in-situ infrared (IR) spectroscopy can monitor the concentration of the starting material, product, and key intermediates, allowing for precise determination of the reaction endpoint. This avoids unnecessarily long reaction times and the potential for side-product formation.

Work-up and Product Isolation: The purification method must be scalable and efficient. While laboratory-scale purifications might rely on chromatography, industrial processes favor crystallization, distillation, or extraction. google.com For this compound, which is a solid, crystallization is a likely method of choice. The optimization of the crystallization process involves screening various solvent systems, controlling the cooling rate, and seeding to ensure high purity and a consistent crystal form, which is important for formulation and stability.

The following table illustrates a hypothetical optimization of a crystallization process for a similar N-acyl carbamate.

| Parameter | Trial 1 | Trial 2 | Trial 3 | Result |

| Solvent System | Ethanol/Water | Isopropanol/Heptane | Toluene | Isopropanol/Heptane system provided the best balance of solubility for purification and low solubility for high recovery. |

| Cooling Profile | Crash Cool to 0°C | Linear Cool over 4h to 5°C | Stepwise Cool to 5°C | A controlled linear or stepwise cooling profile resulted in larger, more uniform crystals and higher purity compared to rapid crash cooling. |

| Purity | 98.5% | 99.7% | 99.5% | Trial 2 yielded the highest purity product. |

| Yield | 92% | 88% | 85% | A trade-off between yield and purity is often observed; Trial 2 was selected as the optimal condition for achieving high purity. |

Waste Management and Green Chemistry: A critical aspect of process optimization is minimizing waste. This includes recycling solvents, recovering unused reagents, and treating waste streams to neutralize hazardous byproducts like hydrochloric acid. Adopting principles of green chemistry, such as choosing less hazardous solvents and improving atom economy, is crucial for sustainable large-scale production.

By systematically addressing these considerations, a robust, safe, and economically viable process for the large-scale synthesis of this compound can be developed.

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Chloroacetyl Carbamate Transformations

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-oxygen and carbon-nitrogen bonds.

The chloride atom in α-chloroamides can be readily displaced by oxygen nucleophiles through a classic SN2 mechanism. This reaction pathway provides a direct route to α-oxyamides, which are valuable synthetic intermediates. While the carbamate (B1207046) functionality itself can be unreactive towards many nucleophiles, the adjacent chloroacetyl moiety offers a specific site for reaction. The reaction of tert-butyl (2-chloroacetyl)carbamate with an alcohol (R-OH) or an alkoxide (RO-) results in the substitution of the chlorine atom, yielding an α-oxyamide product with the formation of a new C-O bond.

The general mechanism involves the backside attack of the oxygen nucleophile on the α-carbon, leading to a transition state where the nucleophile and the leaving group (chloride) are partially bonded to the carbon. This is followed by the inversion of stereochemistry at the α-carbon and the expulsion of the chloride ion. The enantioenriched nature of some α-haloamides makes them attractive starting materials for preparing chiral motifs, as the SN2 reaction proceeds with an inversion of stereochemistry nih.gov.

Table 1: Representative Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product Structure | Product Name |

| R-OH / Base | tert-Butyl (2-alkoxyacetyl)carbamate | |

| R-COO- | tert-Butyl (2-(acyloxy)acetyl)carbamate |

Similar to oxygen nucleophiles, various nitrogen-based nucleophiles can displace the chloride in this compound. This reaction is a fundamental method for constructing α-aminoamide structures, which are prevalent in peptides and pharmaceutically active molecules. Primary and secondary amines, as well as ammonia (B1221849), can serve as effective nucleophiles in this transformation.

The reaction proceeds via an SN2 pathway, analogous to the displacement by oxygen nucleophiles. The nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the chloride ion. The use of a base is often required to neutralize the hydrogen chloride generated during the reaction, particularly when using primary or secondary amines. This method provides a straightforward approach to synthesizing precursors for more complex nitrogen-containing heterocycles and peptidomimetics nih.gov.

Table 2: Representative Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product Structure | Product Name |

| R-NH2 | tert-Butyl (2-(alkylamino)acetyl)carbamate | |

| R2NH | tert-Butyl (2-(dialkylamino)acetyl)carbamate | |

| N3- | tert-Butyl (2-azidoacetyl)carbamate |

The carbamate moiety within this compound contains nucleophilic centers (both nitrogen and oxygen) that can participate in intramolecular reactions. While direct cyclization of this compound itself to an oxazolidinone is not a commonly cited pathway, related carbamate structures are extensively used as precursors for oxazolidinone rings through intramolecular cyclization nih.govnii.ac.jp.

In a conceptually related transformation, a molecule containing both a carbamate and a suitable leaving group on an adjacent carbon chain can undergo intramolecular cyclization. For instance, the nitrogen of a carbamate can act as an internal nucleophile, attacking an electrophilic carbon to form a five-membered oxazolidinone ring. This process is often facilitated by a base to deprotonate the carbamate nitrogen, enhancing its nucleophilicity nih.gov. The synthesis of oxazolidinones is of significant interest due to their presence in a variety of biologically active compounds nii.ac.jp. Halo-induced cyclization of unsaturated carbamates, such as tert-butyl allylcarbamates, represents another powerful strategy to construct halogenated oxazolidinone derivatives researchgate.net.

Radical-Mediated Reactions Involving the Chloroacetyl Moiety

Beyond its role as an electrophile, the chloroacetyl group can undergo radical reactions. Homolytic cleavage of the carbon-chlorine bond generates a reactive α-amide radical, opening up a distinct set of synthetic transformations that are complementary to ionic pathways.

The generation of α-amide radicals from α-chloroamide precursors like this compound is a key step in various modern synthetic methods. A primary method for this is through photoinduced electron transfer (PET). In this process, a photocatalyst absorbs light and transfers an electron to the α-chloroamide, causing the mesolytic cleavage of the C-Cl bond to form a chloride anion and the desired α-amide radical nih.govacs.org.

Once generated, this highly reactive radical intermediate can be "trapped" by various radical acceptors. Common trapping agents include alkenes, where the radical adds across the double bond to form a new carbon-carbon bond. This strategy is central to a range of radical-mediated cyclization and intermolecular coupling reactions nih.govacs.org. For example, the radical can be intercepted by Michael acceptors to create more complex α-functionalized amines nih.gov.

A groundbreaking advancement in radical chemistry involves the use of enzymes to control the reactivity and selectivity of radical reactions. Flavin-dependent "ene"-reductases (EREDs) have been engineered to catalyze transformations of α-chloroamides with high enantioselectivity nih.govacs.orgresearchgate.net.

The mechanism involves the formation of a charge-transfer complex within the enzyme's active site, comprising the flavin cofactor, the α-chloroamide substrate, and often an alkene researchgate.net. Photoexcitation of this complex initiates an electron transfer from the reduced flavin cofactor to the chloroamide, leading to the cleavage of the C-Cl bond and the formation of the α-amide radical. The enzyme's chiral environment precisely controls the subsequent steps, such as the addition of the radical to an alkene and the final radical termination step, which often involves a hydrogen atom transfer (HAT) from the flavin nih.govacs.org. This powerful strategy enables the synthesis of stereogenically complex products, such as β-stereogenic lactams, which are important motifs in medicinal compounds acs.org.

Table 3: Key Steps in Photoenzymatic Radical Cyclization of α-Chloroamides

| Step | Description | Key Intermediates |

| 1. Binding | Substrates (α-chloroamide, alkene) bind in the ERED active site. | Enzyme-substrate complex |

| 2. Photoexcitation | Light absorption by the flavin cofactor initiates electron transfer. | Excited state charge-transfer complex |

| 3. Radical Generation | C-Cl bond is cleaved, forming an α-amide radical. | α-Amide radical, Chloride anion |

| 4. C-C Bond Formation | The radical adds to an alkene (inter- or intramolecularly). | Carbon-centered radical |

| 5. Radical Termination | Hydrogen Atom Transfer (HAT) from the flavin quenches the radical. | Final product, Oxidized flavin |

Reactions of the Carbamate Group

The carbamate moiety, specifically the Boc protecting group, is a central feature of the molecule's reactivity profile, primarily serving to temporarily mask the nucleophilicity of the nitrogen atom. Its removal (deprotection) is a common and critical step in synthetic sequences.

The tert-butoxycarbonyl (Boc) group is prized for its stability towards a wide range of reagents, including nucleophiles and bases, but its selective removal under acidic conditions. organic-chemistry.org The choice of deprotection strategy is critical, as the conditions must be compatible with the reactive α-chloroamide functionality.

The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in various solvents. fishersci.co.ukjk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid then rapidly decarboxylates to yield the free amine. jk-sci.com The α-chloroamide group is generally stable under these acidic conditions, allowing for selective deprotection.

However, for substrates containing other acid-sensitive functional groups, milder deprotection methods are necessary to preserve the integrity of the α-chloroamide moiety for subsequent reactions. A variety of milder reagents have been developed to this end. researchgate.net These alternative methods can enhance the chemoselectivity of the deprotection step, ensuring that the reactive α-chloroacetyl "warhead" remains intact. For example, microwave-assisted deprotection in water has been reported as an environmentally friendly method for removing N-Boc from amides. clockss.org

The following table summarizes various deprotection strategies and their typical conditions.

| Reagent(s) | Solvent(s) | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Standard, fast, and efficient method for acid-stable substrates. jk-sci.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temp. | Common and effective alternative to TFA. fishersci.co.uk |

| Oxalyl Chloride / Methanol | Methanol | Room Temp. | Mild conditions, suitable for a range of substrates. researchgate.net |

| Montmorillonite K10 Clay | 1,2-Dichloroethane | Reflux | Selectively cleaves aromatic N-Boc groups over aliphatic ones. jk-sci.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Selectively cleaves secondary N-Boc groups over primary ones. jk-sci.com |

| Water (Microwave) | Water | 100-130 °C | Environmentally benign, rapid heating. clockss.org |

This table provides a summary of common deprotection methods for the Boc group.

Beyond its primary role as a protecting group, the Boc group can significantly influence the outcome of reactions at nearby centers through steric and electronic effects. researchgate.netresearchgate.net Its large steric bulk can direct the approach of reagents to the opposite, less hindered face of the molecule, thereby controlling stereoselectivity. nih.gov In a substrate containing a chiral center adjacent to the Boc-protected nitrogen, the tert-butyl group can establish a conformational preference that biases the diastereoselectivity of a subsequent reaction.

Electronically, the carbamate group is electron-withdrawing, which reduces the nucleophilicity and basicity of the nitrogen atom it protects. This electronic modification is fundamental to its function as a protecting group. researchgate.net This effect can also influence the reactivity of the adjacent chloroacetyl group.

Furthermore, the stability of the Boc group under a wide range of non-acidic conditions is the basis for its role in directing chemoselectivity. organic-chemistry.org A synthetic strategy can be designed where nucleophilic substitution is performed at the α-chloro position, or where other functional groups in the molecule are manipulated using basic or reductive conditions, all while the amine remains protected. The Boc group ensures that the nitrogen does not interfere with these transformations, allowing for a planned and selective sequence of reactions.

Computational and Theoretical Studies on Reaction Mechanisms

To gain a more profound understanding of the reaction pathways and transition states involved in the transformations of this compound, computational chemistry methods are invaluable.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, predict reaction energies, and characterize the geometry of transition states. hku.hkresearchgate.net

For this compound, DFT calculations could be employed to model several key transformations. For example, in a nucleophilic substitution reaction at the α-carbon, DFT could calculate the activation energy barrier for the attack of a nucleophile and the subsequent displacement of the chloride ion. This would help in predicting the feasibility and rate of the reaction. DFT has been used to model similar processes, including the reduction of amides and reactions involving α-halogen elimination. acs.orgtuengr.com

In the context of radical reactions, DFT calculations can determine bond dissociation energies, such as that of the C-Cl bond, to predict the likelihood of radical formation under specific conditions. researchgate.net It could also be used to map the potential energy surface for a radical cyclization reaction, identifying the lowest energy pathway and predicting the stereochemical outcome of the ring-closing step.

Example of DFT Application in a Related System:

| System Studied | DFT Functional/Basis Set | Key Finding |

| Reduction of amides by Cp₂Zr(H)Cl | B3LYP/6-31G(d,p) (LANL2DZ for Zr) | Elucidated a water-assisted mechanism involving an iminium cation intermediate with a calculated activation energy of 19.8 kcal/mol. researchgate.net |

| Amide reduction by Borane (BH₃) | DFT (specifics not detailed) | Identified two key transition states: the initial insertion of BH₃ into the C=O bond and a subsequent hydrogenation step. tuengr.com |

| Halide Transfer and Addition (HTA) | DFT Modeling | Showed the importance of dioxane in dissociating a KOtBu tetramer to initiate the reaction of an α-halo carbonyl. acs.org |

This table illustrates how DFT calculations have been used to understand reaction mechanisms in systems containing amide or α-halo carbonyl functionalities.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. In biochemistry, MD is extensively used to investigate protein dynamics, ligand binding, and the mechanism of enzyme catalysis and inhibition. mdpi.comnih.gov

The α-chloroacetyl group is a well-known electrophilic "warhead" capable of covalently modifying nucleophilic residues (such as cysteine, histidine, or serine) in the active site of an enzyme, leading to irreversible inhibition. If this compound or its deprotected amine were investigated as a potential enzyme inhibitor, MD simulations could provide critical insights into its mechanism of action. ualberta.ca

An MD simulation would typically begin by docking the inhibitor into a model of the enzyme's active site. The simulation would then track the trajectory of all atoms in the system over nanoseconds or microseconds. nih.gov This allows researchers to:

Analyze the stability of the enzyme-inhibitor complex: Observing whether the molecule remains bound in the active site.

Identify key binding interactions: Pinpointing specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that anchor the inhibitor.

Observe conformational changes: Monitoring how the protein and inhibitor adapt to each other upon binding (induced fit). mdpi.com

Positioning for reaction: Determining if the chloroacetyl group is positioned favorably for a nucleophilic attack by an active site residue, which is the prerequisite for covalent inhibition.

By simulating this dynamic process, researchers can understand the molecular basis for an inhibitor's potency and selectivity, guiding the design of more effective therapeutic agents. mdpi.com

Despite a comprehensive search of scientific literature, detailed research findings, and specific data regarding the investigation of charge-transfer complexes in the photoredox catalysis of this compound are not available in the public domain. Mechanistic studies and the exploration of reaction intermediates for this specific compound within the context of photoredox-mediated transformations have not been extensively reported.

General principles of photoredox catalysis suggest that the interaction between an excited-state photocatalyst and a substrate, such as this compound, can proceed through various pathways, including the formation of charge-transfer complexes. These complexes are transient species where an electron is partially or fully transferred from a donor to an acceptor molecule, preceding the formation of radical ions that drive the subsequent chemical reaction. The formation and stability of such complexes are typically investigated using spectroscopic techniques (e.g., UV-Vis and fluorescence spectroscopy) and computational modeling.

While the broader field of photoredox catalysis has seen extensive investigation into charge-transfer phenomena for various classes of organic molecules, specific studies focusing on N-acyl carbamates like this compound are scarce. Research in related areas, such as the photoredox-catalyzed reactions of other carbamate derivatives, has occasionally been reported. For instance, a study on the para-selective trifluoromethylation of tert-butyl arylcarbamates utilized a photoredox catalyst, where the interaction between the catalyst and the carbamate was proposed to be crucial for the observed selectivity. nih.gov However, this study did not provide a detailed investigation or data on the formation of charge-transfer complexes.

The investigation of charge-transfer complexes is a key aspect of mechanistic studies in photocatalysis, as it provides insights into the initial steps of photoinduced electron transfer. iciq.orgnih.gov Such studies are instrumental in understanding reaction pathways, optimizing reaction conditions, and designing more efficient photocatalytic systems. nih.govchemrxiv.org

Given the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables on the investigation of charge-transfer complexes in its photoredox transformations. Further research in this specific area is required to elucidate the mechanistic details of its behavior in such reactions.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Utility in the Synthesis of α-Functionalized Amides and Carboxylic Acid Derivatives

The chloroacetyl group of tert-Butyl (2-chloroacetyl)carbamate suggests its potential as an electrophilic building block. In theory, the chlorine atom could be displaced by a nucleophile, and the carbamate (B1207046) functionality could then be further manipulated. However, specific applications in the synthesis of chiral α-amino acids or α-oxycarboxylic acids are not described in published research.

Precursors to Chiral α-Amino Acids and Derivatives

The synthesis of chiral α-amino acids is a well-established field in organic chemistry, with numerous methods available. A common strategy involves the use of chiral auxiliaries or asymmetric catalysis. For instance, highly enantioselective routes to α-alkenyl α-amino acid derivatives have been developed using N–H insertion reactions of vinyldiazoacetates with tert-butyl carbamate, catalyzed by a combination of dirhodium(II) carboxylates and chiral spiro phosphoric acids. This method provides access to a variety of chiral α-amino acid derivatives in good yields and high enantioselectivity. Another approach involves the derivatization of naturally occurring amino acids. However, a synthetic pathway starting from this compound to produce chiral α-amino acids has not been reported.

Synthesis of α-Oxycarboxylic Acids and Aldehydes

The synthesis of α-oxycarboxylic acids and aldehydes often involves the oxidation of corresponding α-hydroxy esters or the functionalization of carbonyl compounds. While the chloroacetyl moiety could theoretically be converted to an oxygen-containing functional group, there is no literature describing the use of this compound for this purpose.

Building Block for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, containing both an electrophilic chloroacetyl group and a nucleophilic carbamate nitrogen (after deprotonation), suggests its potential for intramolecular cyclization reactions to form heterocyclic compounds. However, specific examples of its use in the synthesis of lactams, oxazolidinones, or polycyclic systems are not found in the scientific literature.

Preparation of Lactams (e.g., β-Lactams, γ-Lactams)

Lactam synthesis is a cornerstone of heterocyclic chemistry, with various methods developed for the construction of different ring sizes. For example, β-lactams are famously synthesized via the Staudinger cycloaddition of a ketene (B1206846) and an imine. The synthesis of γ-lactams can be achieved through various routes, including the cyclization of γ-amino acids or the reaction of enamines with acetylene (B1199291) carboxylates. While one could envision a pathway where the nitrogen of the carbamate in a derivative of this compound acts as a nucleophile to displace the chlorine, leading to a lactam structure, such a reaction has not been documented.

Synthesis of Oxazolidinones and Related Cyclic Carbamates

Oxazolidinones are an important class of heterocyclic compounds, with some exhibiting significant biological activity. Their synthesis often involves the cyclization of amino alcohols with a carbonyl source. For example, a novel synthetic pathway to 2-oxazolidinone (B127357) derivatives involves the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate. Another method describes the synthesis of 4-hydroxymethyl 2-oxazolidinones through the intramolecular cyclization of glycidyl (B131873) carbamates. These precursors are structurally distinct from this compound, and no methods utilizing the latter for oxazolidinone synthesis have been reported.

Role in the Construction of Polycyclic Systems

The construction of polycyclic systems often involves annulation reactions where multiple rings are formed in a single or series of synthetic steps. While bifunctional molecules can be valuable in such strategies, there is no evidence in the chemical literature of this compound being employed in the synthesis of polycyclic frameworks.

Integration into Multi-Component and Cascade Reactions

One-Pot Tandem Reductive Amination/N-Boc Protection Strategies

While direct tandem reductive amination followed by N-Boc protection often employs reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the principles of such one-pot strategies are relevant to the reactivity of carbamates. nih.govnih.gov A typical one-pot procedure involves the reaction of an aldehyde with a primary amine, which, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), forms a secondary amine. nih.govnih.gov This intermediate is then trapped in situ with a Boc-protecting group source. nih.govnih.gov

This efficient tandem process allows for the direct synthesis of N-Boc protected secondary amines from simple precursors, avoiding the isolation of intermediate amines and thereby increasing yield and reducing purification steps. nih.govnih.gov The versatility of this method has been demonstrated with a wide variety of aromatic aldehydes, consistently producing the corresponding N-Boc-protected secondary amines in excellent yields, often ranging from 78–95%. nih.gov

| Aldehyde Reactant | Amine Reactant | N-Boc Protected Product | Yield (%) |

| Benzaldehyde | Methyl-7-aminoheptanoate | N-Boc-benzylaminoheptanoate | 95 |

| 4-Nitrobenzaldehyde | Benzylamine | Benzyl[5-(4-nitrophenyl)furan-2-ylmethyl]carbamic acid tert-butyl ester | 83 |

| Various Aldehydes | 1,4-Diaminobutane | Benzyl(4-tert-butoxycarbonylaminobutyl)carbamic acid tert-butyl ester | 90 |

This table showcases representative yields for one-pot tandem reductive amination/N-Boc protection reactions, illustrating the efficiency of the general strategy. nih.gov

Applications in Ugi-Type Reactions

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of α-acylamino carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govthieme-connect.de The products of the Ugi reaction serve as valuable scaffolds for generating molecular diversity, particularly in the synthesis of peptidomimetics and heterocyclic compounds. nih.gov

The versatility of the Ugi reaction is enhanced by the use of "convertible" isocyanides, which contain a functional group that allows for post-Ugi transformations. beilstein-journals.orgrsc.org For instance, the use of tert-butyl isocyanide has been explored as a convertible isonitrile. rsc.org A novel microwave-assisted, one-pot tandem de-tert-butylation of the Ugi product can be performed, establishing a pathway to further molecular diversity and the synthesis of pharmaceutically important polycyclic N-fused imidazo-heterocycles. rsc.org This post-Ugi modification strategy expands the utility of the reaction beyond the initial product, allowing for the creation of more complex and diverse molecular libraries. nih.gov

Synthetic Versatility in the Preparation of Diverse Chemical Scaffolds

The chloroacetyl and carbamate moieties within this compound provide dual reactivity, positioning it as a strategic precursor for a variety of important chemical structures, including chiral amines and heterocyclic systems.

Precursor to Chiral Amine Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as these structures are prevalent in a vast number of bioactive molecules and pharmaceutical agents. nih.gov Reagents like tert-butanesulfinamide (tBS) have become a gold standard for the reliable asymmetric synthesis of a broad range of amines. nih.gov The general process involves the condensation of tBS with a carbonyl compound, followed by nucleophilic addition, and subsequent cleavage of the tert-butanesulfinyl group to furnish the chiral amine. nih.gov

This established methodology highlights a key strategy for installing chirality. In a similar vein, the electrophilic chloroacetyl group of this compound can serve as a handle for introducing chirality through nucleophilic substitution with a chiral nucleophile. Subsequent transformation of the carbamate would then yield a chiral amine derivative. This approach allows the construction of complex chiral building blocks essential for drug discovery and development.

Formation of Substituted Piperidines and Other Cyclic Amines

The piperidine (B6355638) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov Consequently, the development of efficient methods for the synthesis of substituted piperidines is a central focus of organic synthesis. nih.govwhiterose.ac.uk Strategies for piperidine synthesis are diverse and include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various cascade processes. nih.govresearchgate.net

The structural elements of this compound are well-suited for intramolecular cyclization strategies to form cyclic amines. For example, after N-alkylation with a suitable tether containing a nucleophilic group, the chloroacetyl moiety can undergo an intramolecular substitution reaction to forge the heterocyclic ring. Subsequent reduction of the carbonyl group would yield the substituted cyclic amine. This approach offers a pathway to various ring sizes, including the synthetically valuable piperidine core. nih.govgoogle.com

Role in the Construction of N-Heterocycles for Material Science and Other Applications

Nitrogen-containing heterocycles are fundamental components in a wide range of functional materials and biologically active compounds. rsc.orgnih.gov Chiral auxiliaries, such as tert-butanesulfinamide, have proven instrumental in the asymmetric synthesis of diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. rsc.orgnih.gov

The reactivity of this compound can be harnessed for the synthesis of N-heterocyclic systems. For instance, the compound can be used to prepare precursors for diimine ligands suitable for metal complex formation. nih.gov The Curtius rearrangement of related carbonyl azides in the presence of tert-butyl alcohol is a known method to generate Boc-protected amines, which are key intermediates in heterocycle synthesis. nih.gov The electrophilic nature of the chloroacetyl group allows for reactions that can initiate the formation of various heterocyclic rings, demonstrating the compound's potential in constructing scaffolds for diverse applications, from medicinal chemistry to material science. nih.govgoogle.com

Future Research Trajectories and Methodological Innovations

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis and application of tert-Butyl (2-chloroacetyl)carbamate are ripe for innovation guided by the principles of green chemistry. numberanalytics.comresearchgate.net Future research will likely focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. numberanalytics.comhumanjournals.com

Key areas of development include:

Alternative Acylating Agents: Moving away from traditional reagents like chloroacetyl chloride, which can produce corrosive byproducts, researchers may explore enzymatic or chemoenzymatic approaches for the acylation step.

Greener Solvents and Conditions: The development of synthetic routes in water, ionic liquids, or under solvent-free conditions represents a significant goal. researchgate.netnih.gov Methods like mechanochemical synthesis, which uses mechanical force to drive reactions, could eliminate the need for bulk solvents entirely. researchgate.net

Catalytic Approaches: The use of photocatalysis or electrochemistry offers pathways to activate substrates under mild conditions, potentially reducing the reliance on harsh reagents and high temperatures. dst.gov.inbohrium.comrsc.orgnih.gov For instance, electrochemical N-acylation has been demonstrated for amide synthesis in aqueous conditions. rsc.org

| Sustainability Strategy | Potential Application to this compound | Anticipated Benefits |

| Use of Renewable Feedstocks | Synthesizing the tert-butyl group from bio-isobutanol. | Reduced fossil fuel dependence. |

| Solvent-Free Synthesis | Employing mechanochemistry (ball milling) for the acylation step. | Elimination of solvent waste, reduced energy consumption. researchgate.net |

| Photocatalysis | Using visible-light photocatalysis for reactions involving the chloroacetyl group. nih.gov | Mild reaction conditions, high selectivity, reduced byproducts. dst.gov.in |

| Electrosynthesis | Developing an electrochemical route for the carbamate (B1207046) formation. | High atom economy, avoidance of hazardous coupling agents. bohrium.com |

Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

The chloroacetyl group in this compound serves as a handle for introducing a protected aminomethyl fragment. Future research will focus on developing catalytic methods to control the stereochemistry of these transformations, which is crucial for pharmaceutical synthesis.

Asymmetric Catalysis: The generation of an N-acyliminium ion intermediate from the carbamate could be a key strategy. acs.org The reaction of this intermediate with various nucleophiles in the presence of a chiral catalyst could lead to the enantioselective formation of new C-C or C-heteroatom bonds. researchgate.netnih.gov Organocatalysis, in particular, has shown great promise in asymmetric aza-Michael reactions and could be adapted for this purpose. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity. nih.gov Engineered enzymes, such as ammonia (B1221849) lyases or transaminases, could be developed to utilize this compound or its derivatives in highly stereoselective C-N bond-forming reactions. researchgate.netnih.govsemanticscholar.org This approach provides a sustainable and highly efficient route to chiral amines and their precursors. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, consistency, and scalability. rsc.orgnih.govnih.gov this compound, as a reactive building block, is well-suited for integration into these modern platforms. chemicalindustryjournal.co.uk

Future directions include:

Telescoped Synthesis: Developing multi-step sequences where this compound is generated and consumed in a continuous stream without the need for isolating intermediates. nih.gov This "telescoping" of reactions significantly reduces waste and processing time.

Automated Optimization: Utilizing automated synthesis platforms coupled with machine learning algorithms to rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) for reactions involving this compound. numberanalytics.comresearchgate.net This can accelerate the discovery of optimal synthetic protocols.

On-Demand Generation of Reactive Intermediates: Flow reactors are ideal for safely handling reactive intermediates. nih.gov An N-acyliminium ion derived from this compound could be generated and immediately reacted in a subsequent flow module, minimizing decomposition and improving safety.

Computational Design of New Reactivity Modes and Applications

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity. rsc.orgmdpi.comub.edu Density Functional Theory (DFT) and other modeling techniques can provide deep insights that guide experimental work.

Future computational studies could focus on:

Mechanism Elucidation: Modeling the transition states of reactions involving this compound to understand the factors controlling reactivity and selectivity. mdpi.com This is particularly valuable for designing catalysts for stereoselective transformations.

Predicting Novel Reactions: Using computational screening to identify new potential reaction partners or catalytic systems that could lead to unprecedented transformations of the molecule. nih.govacs.org

Designing Functional Molecules: The fragment derived from this compound can be computationally incorporated into larger molecular designs, such as enzyme inhibitors or functional materials, to predict their properties and guide their synthesis. mdpi.com

| Computational Approach | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculating reaction barriers for proposed catalytic cycles. | Optimization of catalysts for higher efficiency and selectivity. mdpi.com |

| Molecular Docking | Simulating the binding of derivatives in a protein active site. | Design of new pharmaceutical candidates. mdpi.com |

| Reaction Pathway Sampling | Exploring potential side reactions and rearrangement pathways. | Prediction of unexpected products and development of cleaner reactions. nih.gov |

Discovery of Unexpected Reactivity and Rearrangement Pathways

A fundamental aspect of synthetic chemistry is the discovery of new reactions, often through the observation of unexpected outcomes. The unique combination of functional groups in this compound provides fertile ground for such discoveries.

Potential areas for exploration include:

N-Acyliminium Ion Cyclizations: The generation of N-acyliminium ions from this precursor could initiate novel intramolecular cyclization cascades, providing rapid access to complex nitrogen-containing heterocyclic scaffolds. acs.organu.edu.aufrontiersin.org

Radical-Mediated Reactions: Under visible-light photoredox conditions, the chloroacetyl moiety could potentially engage in radical-mediated processes, opening up new avenues for C-C and C-N bond formation. nih.gov

Rearrangement Reactions: Investigating the behavior of the molecule under thermal, photochemical, or strongly acidic/basic conditions could reveal unforeseen rearrangement pathways, leading to the synthesis of novel molecular architectures.

Q & A

Q. What are the standard synthetic methodologies for preparing tert-Butyl (2-chloroacetyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) with chloroacetyl chloride. A stepwise approach involves reacting chloroacetyl chloride with Boc-protected amines under inert atmospheres (e.g., N₂) in polar aprotic solvents like dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions. For example, in related syntheses, Boc₂O is added dropwise to amines in DCM, followed by gradual warming to room temperature and pH adjustment for intermediate isolation . Yield optimization requires precise stoichiometry, controlled temperature, and inert conditions to prevent hydrolysis of the chloroacetyl group.

Q. How can researchers purify this compound, and what analytical techniques confirm its identity?

- Methodological Answer : Purification is commonly achieved via column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. For example, in similar carbamate syntheses, crude products are washed with aqueous solutions (e.g., 1 M HCl, brine) to remove unreacted reagents, followed by drying over Na₂SO₄ before chromatography . Identity confirmation employs:

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the chloroacetyl group is prone to hydrolysis and nucleophilic substitution. Stability studies on analogous carbamates suggest decomposition under prolonged room-temperature storage, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Contradictory data may arise from rotameric equilibria or residual solvents. Strategies include:

- Variable-temperature NMR : To observe coalescence of split peaks (e.g., Boc group rotamers).

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity.

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural validation. SHELX software (e.g., SHELXL) is widely used for refinement .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The chloroacetyl moiety acts as an electrophilic site, enabling SN2 reactions with amines or thiols. Kinetic studies suggest that steric hindrance from the Boc group slows reactivity compared to unsubstituted chloroacetamides. Catalytic systems (e.g., Pd/Cu in Sonogashira couplings) may enhance reactivity in cross-coupling reactions, as seen in similar pyrimidine syntheses .

Q. How can researchers optimize reaction conditions for incorporating tert-Butyl (2-chloroacetyl)carbamate into heterocyclic scaffolds?

- Methodological Answer :

- Solvent selection : Use polar solvents (e.g., THF, DMAc) to stabilize transition states in cyclization or coupling reactions.

- Catalyst screening : Test Pd(PPh₃)₂Cl₂/CuI systems for alkyne couplings, as demonstrated in pyrimidine derivatization (e.g., 80°C, 12 h reaction times) .

- Base optimization : Evaluate NaHCO₃ vs. stronger bases (e.g., K₂CO₃) to balance reactivity and Boc group stability .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Stepwise addition : Slowly introduce Boc₂O to prevent exothermic side reactions.

- In-line purification : Implement continuous flow systems with scavenger resins to remove excess chloroacetyl chloride.

- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How does this compound function in PROTAC linker design, and what are its limitations?

- Methodological Answer : The chloroacetyl group enables covalent conjugation to E3 ligase ligands, while the Boc group offers temporary protection. Limitations include:

- Hydrolysis susceptibility : May require post-conjugation deprotection under mild acidic conditions (e.g., TFA/DCM).

- Steric bulk : The Boc group might hinder binding in crowded molecular environments. Alternatives like photocleavable groups are being explored .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported synthetic yields for tert-Butyl (2-chloroacetyl)carbamate derivatives?

- Methodological Answer :

- Replicate conditions : Ensure identical reagent purity, solvent grades, and equipment (e.g., anhydrous DCM vs. technical grade).

- By-product analysis : Use LC-MS to identify impurities (e.g., di-Boc by-products from overprotection).

- Scale considerations : Pilot small-scale reactions (<1 mmol) before scaling up, as exotherms may reduce yields .

Q. What experimental approaches resolve conflicting toxicity profiles reported in safety data sheets (SDS)?

- Methodological Answer :

Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HEK293) to validate acute toxicity. Compare results against SDS classifications (e.g., GHS non-hazardous vs. irritant). Note that SDS data often lack specifics; independent testing is critical for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.